molecular formula C16H23N5O2 B11135167 1',3',5'-trimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1'H,2H-3,4'-bipyrazole-5-carboxamide

1',3',5'-trimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B11135167
M. Wt: 317.39 g/mol
InChI Key: CTLMTIJQLUSHMT-UHFFFAOYSA-N
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Description

1’,3’,5’-Trimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’H,2H-3,4’-bipyrazole-5-carboxamide is a synthetic organic compound characterized by its unique bipyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,3’,5’-trimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Tetrahydro-2H-pyran-4-ylmethyl Group: This step involves the alkylation of the bipyrazole core with a tetrahydro-2H-pyran-4-ylmethyl halide in the presence of a strong base such as sodium hydride or potassium carbonate.

    Carboxamide Formation: The final step is the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1’,3’,5’-Trimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole rings or the tetrahydro-2H-pyran-4-ylmethyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1’,3’,5’-Trimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’H,2H-3,4’-bipyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Chemical Biology: The compound can serve as a probe to study biological processes involving pyrazole-containing molecules.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1’,3’,5’-trimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’H,2H-3,4’-bipyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, altering their conformation and function, and thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1’,3’,5’-Trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide: Lacks the tetrahydro-2H-pyran-4-ylmethyl group.

    N-(Tetrahydro-2H-pyran-4-ylmethyl)-1’H,2H-3,4’-bipyrazole-5-carboxamide: Lacks the trimethyl substitution on the bipyrazole core.

Uniqueness

1’,3’,5’-Trimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to the combination of its trimethyl-substituted bipyrazole core and the tetrahydro-2H-pyran-4-ylmethyl group. This unique structure imparts specific chemical and biological properties that are not present in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C16H23N5O2

Molecular Weight

317.39 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H23N5O2/c1-10-15(11(2)21(3)20-10)13-8-14(19-18-13)16(22)17-9-12-4-6-23-7-5-12/h8,12H,4-7,9H2,1-3H3,(H,17,22)(H,18,19)

InChI Key

CTLMTIJQLUSHMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCC3CCOCC3

Origin of Product

United States

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